Nelex

Description

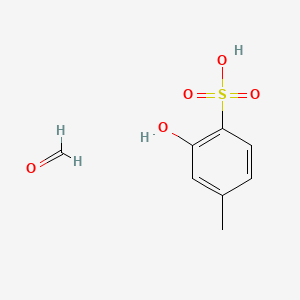

Structure

3D Structure of Parent

Properties

CAS No. |

62929-01-5 |

|---|---|

Molecular Formula |

C8H10O5S |

Molecular Weight |

218.23 g/mol |

IUPAC Name |

formaldehyde;2-hydroxy-4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H8O4S.CH2O/c1-5-2-3-7(6(8)4-5)12(9,10)11;1-2/h2-4,8H,1H3,(H,9,10,11);1H2 |

InChI Key |

VEJWJJHJBSJZGF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)O)O.C=O |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)O)O.C=O |

Synonyms |

nelex |

Origin of Product |

United States |

Chemical Constitution and Synthetic Considerations of Nelex

Nelex as a Condensate of m-Cresolsulphonic Acid and Formaldehyde (B43269): Structural Insights

This compound is structurally defined as a polycondensate of m-cresolsulphonic acid and formaldehyde. The fundamental repeating unit of the polymer consists of m-cresolsulphonic acid moieties linked by methylene (B1212753) bridges (-CH₂-), which are introduced by formaldehyde during the condensation process.

The m-cresolsulphonic acid monomer is a derivative of m-cresol, which is sulphonated to introduce a sulphonic acid group (-SO₃H) onto the aromatic ring. The positions of the methyl (-CH₃), hydroxyl (-OH), and sulphonic acid groups on the benzene (B151609) ring influence the reactivity of the monomer and the final structure of the polymer. The condensation with formaldehyde typically occurs at the ortho and para positions relative to the powerful activating hydroxyl group, which are not already substituted.

Monomer Structures:

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Structure |

| m-Cresol | C₇H₈O | 108.14 | |

| Formaldehyde | CH₂O | 30.03 | |

| m-Cresolsulphonic Acid | C₇H₈O₄S | 188.20 |

The resulting polymer, this compound, is characterized by a chain of sulphonated cresol (B1669610) units. The degree of polymerization can vary, leading to a mixture of oligomers and polymers of different chain lengths and molecular weights.

Condensation Mechanisms and Reaction Pathways in this compound Formation

The formation of this compound proceeds through an acid-catalyzed electrophilic aromatic substitution reaction. The process can be conceptually divided into two main stages: the formation of hydroxymethyl derivatives and the subsequent condensation to form methylene bridges.

Under acidic conditions, formaldehyde is protonated to form a highly reactive electrophile, the hydroxymethyl cation (⁺CH₂OH). This cation then attacks the electron-rich aromatic ring of m-cresolsulphonic acid. The hydroxyl and methyl groups on the cresol ring are activating and direct the substitution to the available ortho and para positions.

The initial reaction leads to the formation of hydroxymethylated m-cresolsulphonic acid derivatives. These intermediates are highly reactive and can further react in two primary ways:

Reaction with another m-cresolsulphonic acid molecule: The hydroxymethyl group can be protonated and lose water to form a benzyl (B1604629) cation, which then attacks another cresol ring, forming a methylene bridge and regenerating the acid catalyst.

Self-condensation: Two hydroxymethyl groups can react with each other to form a dimethylene ether bridge (-CH₂-O-CH₂-), which is generally less stable and can rearrange to a methylene bridge and release formaldehyde.

This process of hydroxymethylation and subsequent condensation repeats, leading to the growth of the polymer chain.

Parameters Influencing the Condensation Process for this compound

The synthesis of this compound is a complex process where several parameters must be carefully controlled to achieve the desired polymer characteristics, such as molecular weight, viscosity, and degree of cross-linking.

Key parameters include:

Molar Ratio of Reactants: The ratio of m-cresolsulphonic acid to formaldehyde is a critical factor that determines the average molecular weight and the structure of the resulting polymer. atamanchemicals.com An excess of formaldehyde can lead to a higher degree of cross-linking, resulting in a more rigid and less soluble product.

Catalyst Concentration: The concentration of the acid catalyst influences the rate of both the initial hydroxymethylation and the subsequent condensation reactions. google.com Higher catalyst concentrations generally lead to faster reaction rates.

Temperature: The reaction temperature affects the rate of condensation. Higher temperatures increase the reaction rate but must be controlled to prevent uncontrolled cross-linking and the formation of undesirable by-products. atamanchemicals.com Condensation reactions for similar phenol-formaldehyde resins are often conducted between 80°C and 120°C. google.com

Reaction Time: The duration of the reaction directly impacts the extent of polymerization. Longer reaction times generally lead to higher average molecular weights. atamanchemicals.com

pH: The acidity of the reaction medium is crucial for the acid-catalyzed mechanism to proceed efficiently.

Table of Influential Parameters:

| Parameter | Effect on the Condensation Process |

| Molar Ratio (Cresol:Formaldehyde) | Influences the degree of polymerization and cross-linking. atamanchemicals.com |

| Catalyst Concentration | Affects the overall reaction rate. google.com |

| Temperature | Controls the rate of reaction; higher temperatures can lead to more complex structures. atamanchemicals.com |

| Reaction Time | Determines the final molecular weight of the polymer. atamanchemicals.com |

| pH | Essential for the acid-catalyzed reaction mechanism. |

Isomeric and Polymeric Forms Arising from Condensation

The condensation of m-cresolsulphonic acid with formaldehyde is not a perfectly linear process and can result in a variety of isomeric and polymeric forms. The substitution pattern on the aromatic ring can vary, leading to structural isomers within the polymer chain.

The linking methylene bridges can connect the cresol units at different available positions (ortho and para to the hydroxyl group), leading to a mixture of linear and branched polymer chains. The degree of polymerization is not uniform, resulting in a product that is a mixture of molecules with a wide range of molecular weights. This distribution of molecular weights is a key characteristic of such condensation polymers.

The final product is a complex mixture of oligomers and high molecular weight polymers, with varying degrees of branching. The properties of this compound are therefore an average of the properties of all the different polymeric forms present in the mixture.

Molecular and Cellular Mechanisms of Action of Nelex

Nelex Interactions with Organic Biological Substrates at a Microscopic Level

This compound demonstrates distinct interactions with organic tissues, particularly in its ability to differentiate between necrotic and healthy cells and to induce coagulation in a concentration-dependent manner.

Investigation into Selective Dissolution of Necrotic Tissue

Research has shown that this compound possesses a preferential mechanism for the selective dissolution and coagulation of necrotic or pathologically altered tissues, while leaving healthy tissue largely unaffected. pillintrip.comopendentistryjournal.com This selectivity is a key characteristic of its therapeutic action. The active component, Policresulen, targets and denatures proteins within damaged cells, which facilitates the sloughing and removal of non-viable tissue from a treatment site. pillintrip.com This action is crucial in applications such as root canal treatments and the management of topical wounds, where the removal of necrotic debris is essential for healing. opendentistryjournal.comndrugs.com Studies have described this process as the coagulation and subsequent detachment of compromised tissue, which effectively cleanses the area without causing harm to the surrounding healthy cells. pillintrip.com

Analysis of Concentration-Dependent Coagulation Phenomena on Biological Surfaces

The coagulative effect of this compound on biological surfaces is directly related to its concentration. Scanning electron microscope studies have revealed that this compound induces a "concentration-dependent coagulation" of residual pulp tissue. nih.govresearchgate.netbohrium.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov This interaction results in the formation of distinctive ring-like structures on the tissue surface. nih.govresearchgate.netbohrium.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov This property is utilized for hemostasis, as the compound can control seeping hemorrhages by coagulating proteins at the site of bleeding. pillintrip.comndrugs.com The effect is localized, and the intensity of the coagulation is proportional to the concentration of this compound applied.

| Property | Observation | Source |

| Tissue Selectivity | Preferentially dissolves/coagulates necrotic tissue, leaving healthy tissue unaffected. | pillintrip.comopendentistryjournal.com |

| Mechanism | Induces denaturation and coagulation of proteins within pathologically altered cells. | pillintrip.com |

| Surface Effect | Causes concentration-dependent coagulation of pulp tissue, forming typical ring structures. | nih.govresearchgate.netbohrium.comresearchgate.net |

| Application | Used for faster sloughing of necrotic tissue and control of hemorrhages. | ndrugs.com |

Demineralizing Effects of this compound on Mineralized Biological Matrices

This compound exhibits potent demineralizing effects due to its high acidity, with a reported pH of 0.6. opendentistryjournal.com This property significantly impacts mineralized tissues such as dentine and enamel.

Research into this compound's Impact on Dentine Demineralization

Studies have highlighted this compound's strong demineralizing impact on dentine. Research indicates that its inorganic material dissolving property is pH-dependent. opendentistryjournal.com In a comparative study on the demineralization of powdered dentine, this compound was found to be seven times more effective than Ethylenediaminetetraacetic acid (EDTA), a common chelating agent used in endodontics. opendentistryjournal.com Further investigations using 5% and 20% concentrations of this compound demonstrated a significant demineralizing effect on the dentine of un-instrumented root canals, which extended into the dentinal tubules and resulted in a funneling of the tubule orifices. opendentistryjournal.com

Studies on the Potential Erosive Influence of this compound on Enamel Structures

The high acidity of this compound poses a potential risk of erosion to dental enamel. opendentistryjournal.comndrugs.com Warnings have been issued that its application on the oral mucosa could lead to enamel damage. ndrugs.com The strong acidic nature of the compound is a primary factor in its efficacy for demineralization, but it also necessitates caution when used in proximity to enamel surfaces to prevent unwanted erosion. opendentistryjournal.com

| Tissue | Effect of this compound | Comparative Efficacy | Source |

| Dentine | Strong demineralizing impact, extending into dentinal tubules. | Seven times more effective than EDTA in demineralizing powdered dentine. | opendentistryjournal.com |

| Enamel | Potential for erosive damage due to high acidity (pH 0.6). | Not applicable. | opendentistryjournal.comndrugs.com |

Proposed Antimicrobial Mechanisms of this compound (Based on Extrapolation)

The antimicrobial properties of this compound are attributed to its active component, Policresulen. It exhibits a broad spectrum of activity against various pathogens. pillintrip.com The proposed mechanism is linked to the denaturation of proteins in the cell walls of microorganisms, which leads to their death. pillintrip.com This antiseptic effect helps to reduce the bacterial and fungal load at the site of application, thereby preventing or treating infections. pillintrip.com This action is consistent with its use as a topical antiseptic and disinfectant in various medical and dental contexts. pillintrip.com

No Scientific Data Found for "this compound"

Despite a comprehensive search of available scientific and academic databases, no information could be found on a chemical compound specifically named "this compound." Consequently, it is not possible to provide an article detailing its molecular and cellular mechanisms of action or its antifungal properties as requested.

The search did not yield any registered chemical entity or research publication associated with the name "this compound." This suggests that "this compound" may be a proprietary name not disclosed in public scientific literature, a hypothetical substance, or a possible misnomer for another compound.

Without any verifiable data, the generation of an article on the "Theoretical Basis for Inhibition of Bacterial Cell Protein Synthesis," "Hypothesized Inhibition of Bacterial DNA Synthesis via Frame-Shift Mutation," or "Academic Research on Antifungal Properties" of a compound named "this compound" would be speculative and lack the required scientific accuracy and citation.

Therefore, the requested article cannot be produced. Further clarification on the identity of the compound, such as a chemical formula, CAS number, or alternative nomenclature, would be necessary to conduct a meaningful and accurate scientific review.

Comparative Academic Investigations Involving Nelex

Comparative Efficacy Studies with Chelating Agents in Demineralization

Nelex's ability to demineralize dentin has been a key area of research, particularly in the context of endodontic treatments where the removal of the smear layer is crucial. Its performance has been compared with other well-known chelating agents.

Studies have been conducted to compare the demineralizing effects of this compound and Ethylenediaminetetraacetic Acid (EDTA) on root canal dentin. One such study evaluated a 20% concentration of this compound against a 17% concentration of EDTA. The results indicated that while both agents were effective in demineralizing dentin, EDTA had a more aggressive action, leading to a significantly greater reduction in calcium and phosphorus content. nih.gov In contrast, this compound exhibited a milder demineralizing effect, thereby preserving more of the mineral structure of the dentin. nih.gov

The concentration and pH of chelating agents can influence their demineralizing efficacy. Research on EDTA has shown that its ability to liberate phosphorus from dentin increases with higher concentrations and longer exposure times. nih.gov Specifically, a 17% EDTA solution was found to be more effective than a 10% solution, and its efficacy was greater at a neutral pH of 7.5 compared to a pH of 9.0. nih.gov While direct comparative studies on this compound at varying concentrations and pH levels were not available in the provided search results, these findings on EDTA provide a framework for understanding how such parameters might influence the chelation process.

The following table summarizes the comparative mineral reduction in dentin after treatment with this compound and EDTA.

| Treatment Group | Mean Calcium (wt%) | Mean Phosphorus (wt%) | Mean Magnesium (wt%) |

| 20% this compound | Higher Retention | Higher Retention | Higher Retention |

| 17% EDTA | Lower Retention | Lower Retention | Lower Retention |

| Control | Highest Retention | Highest Retention | Highest Retention |

Comparative Research on Tissue-Dissolving Capabilities of this compound against Other Agents

The ability of a chemical agent to dissolve organic tissue is critical in various medical and dental procedures. While specific comparative studies on the tissue-dissolving capabilities of this compound were not found, research on other agents used for this purpose provides a basis for comparison. For instance, sodium hypochlorite (B82951) (NaOCl) is a widely used irrigant in endodontics due to its potent tissue-dissolving properties. nih.govnih.govbvsalud.org Studies have shown that the concentration of NaOCl directly impacts its efficacy in dissolving pulp tissue. nih.gov

In a comparative study, 5.25% and 2.5% solutions of NaOCl demonstrated 100% dissolution of human pulp tissue samples within 30 minutes. ijss-sn.comresearchgate.net In the same study, 5% peracetic acid showed a mean tissue dissolution of 65.7%, while 5% chlorine dioxide resulted in a 55.3% reduction. ijss-sn.comresearchgate.net These findings highlight the superior tissue-dissolving capacity of NaOCl. For this compound to be considered a viable alternative, its tissue-dissolving efficacy would need to be systematically evaluated against these established agents.

The table below presents the comparative pulp tissue dissolution capacities of different irrigating solutions.

| Irrigating Solution | Concentration | Mean Percentage of Weight Loss |

| Sodium Hypochlorite | 5.25% | 100% |

| Sodium Hypochlorite | 2.5% | 100% |

| Peracetic Acid | 5% | 65.70% |

| Chlorine Dioxide | 5% | 55.30% |

Structural and Functional Analogues and Derivative Studies Informing this compound Mechanism

Understanding the mechanism of action of a chemical compound can be advanced by studying its structural and functional analogues. This approach is common in medicinal chemistry and enzymology. For instance, the study of synthetic analogues has been crucial in elucidating the mechanisms of zinc enzymes. By creating and analyzing compounds that mimic the active sites of these enzymes, researchers can gain insights into their catalytic functions.

Similarly, extensive research has been conducted on synthetic analogues of the active sites of hydrogenases, which are enzymes that catalyze the reversible oxidation of molecular hydrogen. nih.gov These studies involve creating chemical models that replicate the key structural features of the enzyme's active site to understand its function. This approach of studying structural and functional analogues could be highly beneficial in elucidating the precise mechanism by which this compound exerts its effects, whether in demineralization or other applications. By synthesizing and testing derivatives of this compound, researchers could identify the key functional groups responsible for its activity and potentially develop more effective or targeted molecules.

Research Methodologies and Analytical Approaches Applied to Nelex Studies

Quantitative and Qualitative Assessment Techniques for Dissolution and Demineralization by Nelex

The ability of this compound to dissolve organic and inorganic material, particularly in the context of its use as a root canal irrigant, has been a key area of investigation opendentistryjournal.com. Both quantitative and qualitative techniques have been applied to assess these properties.

Qualitative assessment often involves visual or microscopic examination of the material before and after exposure to this compound. This can include using electron microscopy to observe changes in surface morphology, such as the erosion of enamel or the funnelling of dentinal tubules opendentistryjournal.com. One study noted that this compound caused concentration-dependent coagulation of residual pulp tissue, forming characteristic ring structures on surfaces researchgate.net.

Quantitative assessment techniques aim to measure the extent of dissolution or demineralization. For evaluating tissue dissolution, methods may involve determining the weight loss of tissue samples after immersion in this compound solutions researchgate.net. For instance, studies comparing the tissue-dissolving capacity of different irrigants have measured the weight of bovine pulp fragments before and after exposure to solutions like sodium hypochlorite (B82951) and EDTA, providing a quantitative measure of their effectiveness researchgate.net. While the provided information mentions this compound's effectiveness in dissolving necrotic tissue and its strong demineralizing impact on dentine, specific quantitative data or the precise techniques used in early studies on this compound's dissolution properties are not fully elaborated opendentistryjournal.com.

Regarding demineralization, techniques often involve assessing the loss of mineral content from hard tissues like dentin or enamel after exposure to a substance nih.gov. Methods can include evaluating changes in hardness, analyzing the release of mineral ions into the surrounding solution, or using spectroscopic techniques nih.gov. One study indicated that this compound was found to be seven times more effective than EDTA in the demineralization of powdered dentine opendentistryjournal.com. The strong acidic nature of this compound (pH 0.6) is noted as a factor contributing to its demineralizing impact opendentistryjournal.com.

Techniques for Assessing Tissue Tolerance and Interaction in Pre-clinical Models (Excluding Clinical Human Trials)

Assessing tissue tolerance and interaction in pre-clinical models is a critical step before any substance can be considered for clinical use. These studies aim to understand how tissues respond to the presence of the compound and whether it causes irritation, inflammation, or other adverse reactions frontiersin.orgnih.gov. Pre-clinical models typically involve in vivo studies in animals, although advanced in vitro 3D tissue models are also increasingly used frontiersin.orgnih.govmdpi.com.

For evaluating tissue tolerance, techniques can include histological examination of tissues that have been in contact with the substance to look for signs of inflammation, necrosis, or other pathological changes nih.gov. Gross examination of the tissue site for visible signs of irritation or reaction is also performed.

In the context of this compound's historical use, studies would have likely involved assessing its tolerance in animal models relevant to its application, such as in dental or oral tissues. One search result notes that this compound was reported to be well tolerated by tissues, with a preference for selectively dissolving necrotic tissue while leaving normal tissue unaffected opendentistryjournal.com. This finding would have likely been based on observations from pre-clinical studies, potentially involving histological analysis of exposed tissues.

Future Directions and Unexplored Academic Research Avenues for Nelex

Deeper Elucidation of Nelex's Molecular Interaction Pathways

Current understanding of this compound's mechanism of action, particularly its selective dissolution of necrotic tissue opendentistryjournal.com, suggests specific molecular interactions are at play. However, the precise pathways and the biomolecules involved remain largely uncharacterized in academic literature. Future research could focus on identifying the specific cellular and extracellular components that this compound interacts with.

Potential research in this area could involve:

Target Identification: Employing techniques such as affinity chromatography or mass spectrometry-based proteomics to isolate and identify proteins or other biomolecules that bind to this compound.

Pathway Mapping: Investigating the downstream effects of this compound interaction on cellular signaling pathways using techniques like Western blotting, quantitative PCR, or high-content screening assays.

Specificity Studies: Conducting detailed comparative studies to understand why this compound preferentially interacts with necrotic tissue over healthy tissue at a molecular level. This could involve analyzing differences in membrane composition, protein expression, or metabolic state between tissue types.

Hypothetical Data Table: Proteins Interacting with this compound in Necrotic Tissue

| Putative Interacting Protein | Cellular Location | Proposed Role in Interaction | Experimental Method |

| Protein A | Cell Membrane | Binding/Transport | Affinity Chromatography |

| Enzyme X | Cytoplasm | Metabolic Modulation | Enzyme Assay |

| Structural Protein Y | Extracellular Matrix | Tissue Disruption | Proteomics |

Detailed research findings would involve presenting data from these experiments, such as protein enrichment ratios, changes in pathway marker expression, and quantitative analysis of interaction strengths.

Advanced Structural-Activity Relationship Investigations for this compound and its Analogues

This compound is described as a polymer or condensate opendentistryjournal.comnih.govepa.govepa.govaksci.com, implying a potentially variable structure based on the polymerization conditions. Investigating the relationship between specific structural features of this compound and its analogues and their biological or chemical activities is a critical unexplored area.

Future SAR studies could include:

Synthesis of Analogues: Developing controlled synthetic routes to produce this compound analogues with defined variations in polymer chain length, branching, or modifications to the m-cresolsulphonic acid or formaldehyde (B43269) units.

Activity Profiling: Systematically evaluating the activity of these analogues in relevant assays (e.g., tissue dissolution, antimicrobial activity) to correlate structural changes with changes in efficacy or selectivity.

Conformational Analysis: Utilizing spectroscopic methods (e.g., NMR, IR) and computational modeling to understand the three-dimensional structure and flexibility of this compound and its analogues and how this relates to their interactions.

Hypothetical Data Table: Activity of this compound Analogues vs. Polymer Length

| Analogue Identifier | Average Polymer Length (n units) | Tissue Dissolution Rate (%/hour) | Antimicrobial Activity (MIC, µg/mL) |

| This compound-A | 10 | 15 | 50 |

| This compound-B | 20 | 25 | 30 |

| This compound-C | 30 | 20 | 40 |

Detailed findings would involve presenting synthesis yields, characterization data for analogues, and quantitative results from activity assays.

Exploration of Novel Synthetic Routes and Modifications for Targeted Research Applications

The current description of this compound synthesis is general, focusing on the condensation of its constituent monomers opendentistryjournal.com. Developing novel synthetic routes could allow for better control over the polymer structure and facilitate the incorporation of specific modifications for targeted research applications. ox.ac.uk

Potential research in this area includes:

Controlled Polymerization: Investigating methods for controlled radical polymerization or other techniques to achieve precise control over this compound's molecular weight distribution and architecture.

Functionalization: Developing strategies to selectively functionalize this compound with probes (e.g., fluorescent tags) for imaging studies or with ligands for targeted delivery in biological research.

Alternative Monomers: Exploring the use of substituted m-cresolsulphonic acid or other related monomers to create novel polymers with potentially altered properties.

Hypothetical Data Table: Characterization of this compound Synthesized via Different Routes

| Synthetic Route | Average Molecular Weight (Da) | Polydispersity Index (PDI) | Structural Homogeneity |

| Route 1 | 5000 | 1.8 | Moderate |

| Route 2 | 5500 | 1.3 | High |

| Route 3 | 4800 | 2.1 | Low |

Detailed findings would include spectroscopic data (NMR, GPC), molecular weight analysis, and characterization of functional group incorporation.

Academic Inquiry into this compound Degradation Pathways and Environmental Fate

The degradation of this compound in various environments (e.g., biological tissues, wastewater, soil) is an important, yet largely unaddressed, area for academic research. Understanding its breakdown pathways is crucial for assessing its persistence and potential environmental impact. nih.govresearchgate.netnih.govwebmedbooks.comsinica.edu.tw

Future degradation studies could involve:

Hydrolytic Stability: Investigating the stability of this compound under different pH and temperature conditions relevant to biological and environmental systems.

Enzymatic Degradation: Identifying specific enzymes (e.g., proteases, esterases) that can catalyze the breakdown of this compound and elucidating the degradation products.

Environmental Persistence: Studying the degradation of this compound in simulated environmental conditions (e.g., soil microcosms, activated sludge) and identifying the key abiotic and biotic factors influencing its fate. usgs.gov

Hypothetical Data Table: this compound Degradation in Different Environments

| Environment | Temperature (°C) | pH | Half-Life (days) | Major Degradation Products |

| Biological Buffer | 37 | 7.4 | 5 | Monomer A, Oligomer X |

| Wastewater Simulant | 25 | 7.0 | 15 | Monomer A, Formaldehyde |

| Soil Microcosm | 20 | 6.5 | 30 | CO2, H2O, Sulfates |

Detailed findings would include kinetic data on degradation rates, identification and quantification of degradation products using chromatography-mass spectrometry, and analysis of microbial activity in environmental samples.

Computational Chemistry and Modeling Approaches for this compound Properties and Reactivity

Computational methods can provide valuable insights into the structure, properties, and reactivity of molecules, complementing experimental studies. mit.edunih.govnih.gov Applying these approaches to this compound represents a significant unexplored academic avenue.

Potential computational research includes:

Structure Prediction and Simulation: Using molecular mechanics and dynamics simulations to model the preferred conformations and dynamics of this compound polymers of different lengths.

Reactivity Modeling: Employing quantum chemistry calculations to study the electronic structure and predict the reactivity of this compound towards various biomolecules or environmental agents.

Property Prediction: Utilizing machine learning and quantitative structure-property relationship (QSPR) models to predict properties such as solubility, partitioning behavior, and potential interactions based on this compound's structure. arxiv.orglibretexts.org

Hypothetical Data Table: Predicted Properties of this compound Oligomers (Computational Study)

| Oligomer Length (n units) | Predicted Log P | Predicted Solubility (mg/mL) | HOMO-LUMO Gap (eV) |

| 2 | 1.5 | 100 | 5.2 |

| 3 | 2.1 | 50 | 5.0 |

| 4 | 2.7 | 20 | 4.8 |

Detailed findings would involve presenting computational methodologies, calculated molecular descriptors, and predicted property values with associated uncertainties. jhu.edu

These unexplored avenues represent fertile ground for academic research, promising to deepen our understanding of this compound's fundamental characteristics and potentially uncover novel applications or inform its responsible use.

Q & A

Q. What methodologies are recommended for evaluating the impact of the National Electronic Labour Exchange (NELEX) on labor market efficiency?

To assess this compound's impact, researchers should employ mixed-method approaches:

- Quantitative Analysis : Use econometric models (e.g., difference-in-differences) to compare employment rates before and after this compound implementation, controlling for regional economic variables .

- Qualitative Surveys : Conduct interviews with employers and job seekers to evaluate usability and perceived efficacy of the platform .

- Data Sources : Leverage this compound’s centralized database for metrics like job application success rates, employer response times, and user demographics .

Q. How can researchers design longitudinal studies to assess this compound’s effectiveness in reducing unemployment rates?

- Cohort Tracking : Follow a cohort of this compound users over 12–24 months, measuring employment outcomes against a control group not using the platform .

- Time-Series Analysis : Analyze monthly unemployment data from government reports, correlating trends with this compound adoption rates .

- Ethical Considerations : Ensure anonymization of user data to comply with privacy regulations .

Advanced Research Questions

Q. What analytical frameworks resolve contradictions in this compound user engagement data across regions?

- Discrepancy Analysis : Apply spatial regression models to identify regional variables (e.g., internet penetration, literacy rates) that explain disparities in this compound engagement .

- Triangulation : Cross-validate this compound data with external sources (e.g., national labor surveys) to address biases in self-reported metrics .

- Machine Learning : Use clustering algorithms (e.g., k-means) to segment users by behavior and identify outliers in underperforming regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.